cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride
Description
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride is a cyclobutane-derived amino acid characterized by its strained four-membered ring structure, a cis-configuration of the amino and carboxylic acid groups, and two methyl substituents at the 2-position of the ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biomedical and pharmacological applications. Its molecular formula is C₇H₁₄ClNO₂ (calculated molecular weight: 179.65 g/mol), distinguishing it from simpler cyclobutane analogs due to the steric and electronic effects of the dimethyl groups.
Properties
IUPAC Name |
(1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDTZGADNNOTKS-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1N)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The synthesis begins with the formation of the cyclobutane ring, which is a critical structural feature of the compound. This is typically achieved by:
- Cyclization of suitable precursors such as 2,2-dimethylcyclobutanone or related ketones under controlled conditions.
- Methods include photochemical [2+2] cycloaddition reactions or intramolecular cyclizations facilitated by catalysts.
Introduction of Amino Group
- The amino group at the 3-position is introduced via amination reactions .
- A common approach involves the reaction of the cyclobutanone intermediate with ammonia or an amine source under controlled temperature and pressure to form the amino substituent.
- Protection of the amino group may be employed during synthesis, for example, using tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-protected intermediates, which facilitates purification and subsequent reactions.
Carboxylation
- The carboxylic acid group is introduced by carboxylation reactions of the amino-substituted cyclobutane intermediate.
- This step often involves the use of carbon dioxide or other carboxylating agents under catalytic conditions.
Formation of Hydrochloride Salt
- To enhance solubility and stability, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step is usually conducted in an organic solvent or aqueous medium, yielding cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride as a crystalline solid.
Industrial and Laboratory Scale Preparation
Laboratory Scale
- Typically involves batch synthesis with careful control of reaction temperature, pH, and stoichiometry.
- Use of catalysts such as Lewis acids or bases to improve reaction rates and selectivity.
- Purification steps include crystallization, extraction, and chromatography to obtain high-purity product.
Industrial Scale
- Employs continuous flow reactors to optimize reaction efficiency and reproducibility.
- Advanced catalytic systems and automated process controls are used to maximize yield and minimize by-products.
- Scale-up considerations include solvent recovery, waste management, and cost-effectiveness.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclobutane ring formation | 2,2-Dimethylcyclobutanone, photochemical or catalytic cyclization | Ring closure | Temperature: ambient to reflux |
| Amination | Ammonia or amine source, basic or catalytic conditions | Introduce amino group | May require protection (Boc) |
| Carboxylation | CO2 or carboxylating agents, catalysts | Introduce carboxylic acid group | Pressure and temperature controlled |
| Hydrochloride salt formation | HCl in organic solvent or aqueous medium | Salt formation for stability | Yields crystalline hydrochloride salt |
Chemical Reactions Analysis
The compound can undergo further transformations, which are relevant for its preparation and modification:
| Reaction Type | Common Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Oxidation of amino group to nitro/nitroso derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Reduction of carboxylic acid to alcohols or aldehydes |
| Substitution | Acyl chlorides, alkyl halides | Formation of amides, esters, or alkylated derivatives |
Research Findings and Data
- The cis stereochemistry of the amino and carboxylic acid groups is critical for biological activity and is controlled during synthesis by stereoselective reaction conditions.
- The hydrochloride salt form enhances solubility and stability , making it suitable for research and potential pharmaceutical applications.
- Recent studies have demonstrated the use of this compound in peptide synthesis and as a building block for drug delivery systems, highlighting the importance of its pure and well-characterized preparation.
Comparative Table of Preparation Features
The preparation of This compound is a multi-step process involving the synthesis of the cyclobutane ring, introduction of amino and carboxylic acid groups, and conversion to the hydrochloride salt. The process requires precise control of reaction conditions to ensure stereochemical purity and high yield. The use of protecting groups such as Boc can facilitate synthesis and purification. Industrial production benefits from continuous flow technology and catalytic optimization to enhance efficiency. The resulting compound is valuable for biochemical research and pharmaceutical development due to its structural features and enhanced solubility in the hydrochloride form.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions typical of amino acids, modified by steric and electronic effects from the cyclobutane ring and dimethyl substituents.
1.1. Substitution Reactions
-
Amino Group Reactivity : The protonated amino group () undergoes nucleophilic substitution under basic conditions. For example, deprotection with trifluoroacetic acid (TFA) removes the hydrochloride, yielding the free amine for further acylation or alkylation .
-
Carboxylic Acid Reactivity : The carboxylic acid group forms esters or amides via standard coupling reagents (e.g., EDC/HOBt). For instance, reaction with methanol and produces the methyl ester.
1.3. Cycloaddition and Ring-Opening
-
The strained cyclobutane ring enables [2+2] cycloaddition with alkenes under UV light, forming bicyclic products. Ring-opening via acid-catalyzed hydrolysis generates linear dipeptide precursors .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Deprotection | TFA in , 0°C | Free amine |
| Esterification | , methanol | Methyl ester |
| Acylation | Acetyl chloride, | N-Acetyl derivative |
| Ring-opening hydrolysis | 6M HCl, reflux | Linear carboxylic acid-amine derivatives |
Comparative Reactivity with Analogues
Research Findings
-
Peptide Synthesis : The hydrochloride form is a key intermediate in synthesizing constrained peptidomimetics. Coupling with proteinogenic amino acids (e.g., glycine) under activation yields dipeptides with enhanced metabolic stability .
-
Biological Activity : Derivatives of this compound modulate glutamate uptake in rat C6 glioma cells, suggesting potential neuropharmacological applications .
-
Thermal Stability : Decomposition occurs above 200°C, releasing and dimethylamine .
Mechanistic Insights
Scientific Research Applications
Synthetic Applications
Building Block for Pharmaceuticals
The compound is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its cyclobutane ring structure imparts rigidity, which is beneficial in drug design. The compound can be modified to create various derivatives that may possess enhanced biological activity or specificity.
Peptide Synthesis
It serves as a crucial component in the synthesis of peptides, particularly those intended for drug delivery systems. For example, hybrid peptides incorporating this compound have shown promise as selective vectors targeting specific pathogens like Leishmania parasites, enhancing the efficacy of drugs such as Doxorubicin by improving solubility and intracellular delivery .
Biological Applications
Enzyme Interaction Studies
Research has demonstrated that cis-3-amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride can interact with enzymes involved in metabolic pathways. Its potential as an enzyme inhibitor is being explored, particularly in relation to lipid metabolism.
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels. Investigations involving rat C6 glioma cells have shown increased glutamate uptake, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Drug Delivery Systems
A notable case study highlighted the use of peptides containing this compound as targeted drug delivery vectors. These peptides were shown to enhance the intracellular accumulation of Doxorubicin while maintaining low cytotoxicity against human cells.
Antitumor Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, indicating its potential for development as an anticancer agent .
Mechanism of Action
The mechanism of action of cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related cyclobutane derivatives and hydrochlorides (Table 1):

Key Observations :
- The dimethyl groups in the target compound increase steric bulk, reducing ring strain compared to unsubstituted cyclobutanes. This enhances thermal stability but may lower solubility in nonpolar solvents.
- Compared to Jatrorrhizine hydrochloride (an isoquinoline alkaloid), the target compound has a significantly smaller molecular weight and fewer aromatic groups, favoring membrane permeability and metabolic stability .
Biological Activity
cis-3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride (CAS No. 783260-98-0) is an organic compound featuring a cyclobutane structure, which includes an amino group and a carboxylic acid group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The compound's ability to interact with various molecular targets such as enzymes and receptors underpins its biological significance.
Molecular Characteristics
- Molecular Formula : C7H14ClNO2
- Molecular Weight : Approximately 179.64 g/mol
- Structure : The compound possesses two methyl groups at the second carbon and functional groups conducive to diverse chemical reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and modulating metabolic pathways.
- Receptor Interaction : Its amino group can form hydrogen bonds and electrostatic interactions with cellular receptors, influencing various signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties against pathogens such as Leishmania species. Peptides incorporating this compound show low cytotoxicity against human cells while maintaining effective microbicidal activity against Leishmania.
- Therapeutic Potential : Ongoing research is exploring its applications in treating diseases due to the structural features that enhance drug delivery systems.
Comparative Analysis with Similar Compounds
To understand the unique properties and potential applications of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid | Boc-protected derivative | Similar cyclobutane structure | Used in early discovery research |
| 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride | Hydrochloride salt form | Different solubility and stability properties | Potentially different biological effects |
Case Studies
- Drug Delivery Systems : Research indicates that peptides containing cis-3-amino-2,2-dimethylcyclobutanecarboxylic acid can act as selective vectors for drug delivery targeting Leishmania parasites. These peptides enhance the solubility and intracellular delivery of drugs like Doxorubicin.
- Enzyme Interaction Studies : Investigations into the interactions between this compound and various enzymes have revealed its potential as a building block for developing enzyme inhibitors. The structural rigidity conferred by the cyclobutane ring aids in stabilizing these interactions.
Feasible Synthetic Routes
The synthesis of this compound involves controlled conditions such as temperature and pressure to achieve high yields and purity. Industrial methods may utilize continuous flow reactors and advanced catalytic systems for efficiency.
Q & A
Advanced Research Question
- Stereochemical Lability : The cyclobutane ring’s strain increases susceptibility to racemization under acidic/basic conditions. Mitigation involves using mild deprotection reagents (e.g., TFA in dichloromethane) .
- Chromatographic Resolution : Chiral columns with polar ionic modifiers (e.g., heptafluorobutyric acid) improve separation efficiency .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can enhance enantiopurity .
How can reaction yields be optimized during the synthesis of this compound?
Advanced Research Question
- Solvent Selection : Polar aprotic solvents (e.g., DMF or methanol) improve solubility of intermediates .
- Catalysis : Lewis acids (e.g., ZnCl) may accelerate cyclization steps .
- Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
What analytical methods are recommended for quantifying impurities in this compound?
Advanced Research Question
- HPLC-MS : Reverse-phase C18 columns (e.g., Kromasil) with mobile phases like 0.03 M phosphate buffer-methanol (70:30) resolve impurities. UV detection at 207–220 nm is typical for cyclobutane derivatives .
- Ion Chromatography : Detects chloride counterion stoichiometry and residual salts .
- TGA/DSC : Assesses thermal stability and hydrate/solvate formation .
How does the compound’s stability vary under different pH conditions?
Basic Research Question
- Acidic Conditions : Hydrochloride salts are stable in acidic media (pH < 4), but prolonged exposure to strong acids may hydrolyze the cyclobutane ring .
- Basic Conditions : Deprotonation of the amine at pH > 8 can lead to ring-opening or racemization. Stability studies should use buffers (e.g., Tris-HCl) to monitor degradation .
What role does this compound play in medicinal chemistry research?
Advanced Research Question
- Conformational Restriction : The cyclobutane ring enforces rigid geometries, making it a valuable scaffold for probing enzyme active sites or optimizing pharmacokinetics .
- Prodrug Applications : The carboxylic acid group can be esterified for enhanced membrane permeability .
- Biological Activity : Analogous cyclobutane derivatives are explored as protease inhibitors or receptor modulators, though specific data for this compound requires further study .
How are contradictions in reported spectral data (e.g., NMR) reconciled?
Advanced Research Question
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DO vs. DMSO-d). Refer to published spectra in identical solvents .
- Dynamic Processes : Ring puckering or amine inversion can broaden signals. Variable-temperature NMR clarifies these effects .
What computational methods support the design of derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

